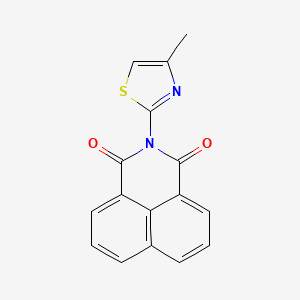
2-(4-Methyl-1,3-thiazol-2-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-1,3-thiazol-2-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Isoquinoline Derivative: The thiazole ring is then coupled with an isoquinoline derivative through a series of condensation reactions.
Final Cyclization: The final product is obtained through cyclization and purification steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could yield various reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Methyl-1,3-thiazol-2-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be a subject of research in these areas.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, particularly in the treatment of infections or cancer.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione would depend on its specific biological activity. Generally, thiazole derivatives may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-1,3-thiazol-2-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione: can be compared with other thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
19691-92-0 |
|---|---|
Molecular Formula |
C16H10N2O2S |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C16H10N2O2S/c1-9-8-21-16(17-9)18-14(19)11-6-2-4-10-5-3-7-12(13(10)11)15(18)20/h2-8H,1H3 |
InChI Key |
VDEZASNMOGDXAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















